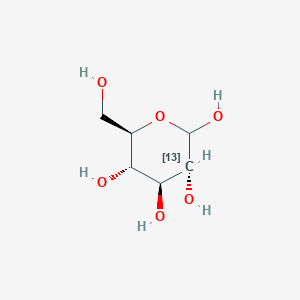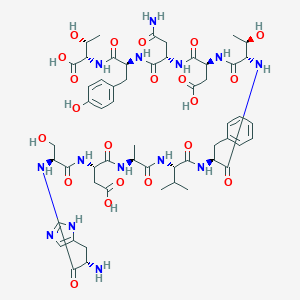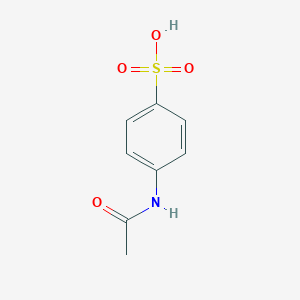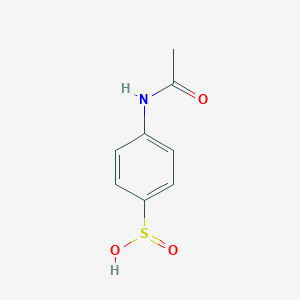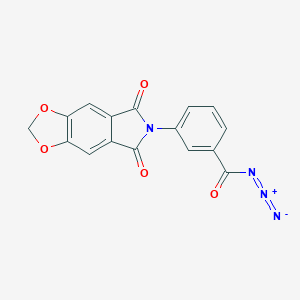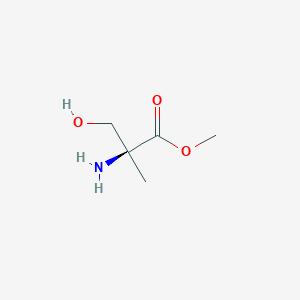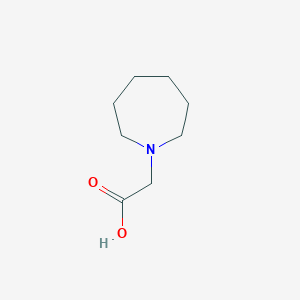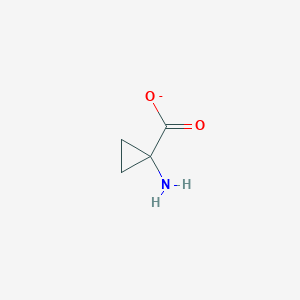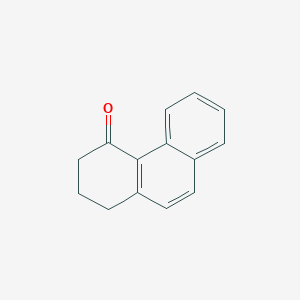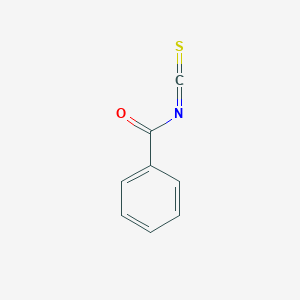
Benzoyl isothiocyanate
Vue d'ensemble
Description
Benzoyl isothiocyanate is a naturally-occurring constituent of cruciferous vegetables . It has antibacterial properties and its metabolism in humans has been investigated . It inhibits chemically induced cancer in animal models .
Synthesis Analysis
An efficient one-pot synthesis of functionalized thioureas is described via a three-component reaction of benzoyl isothiocyanates, secondary amines, and alkyl . In another study, isocyanides were converted to isothiocyanates using sulfur and catalytic amounts of amine bases .Molecular Structure Analysis
The molecular formula of Benzoyl isothiocyanate is C8H5NOS . Its molecular weight is 163.20 . The linear formula is C6H5CONCS .Chemical Reactions Analysis
The reaction of benzoyl isothiocyanate with alkyl hydrazines provides a useful method for the synthesis of 1-alkyl-3-phenyl-Δ-1,2,4-triazoline-5-thiones . Another study showed that BITC could affect the integrity of the cell membrane, inducing a decrease in the intracellular ATP level and an increase in the extracellular ATP level .Physical And Chemical Properties Analysis
Benzoyl isothiocyanate has a density of 1.214 g/mL at 25 °C (lit.) . Its boiling point is 128-131 °C/15 mmHg (lit.) . The refractive index is n20/D 1.6354 (lit.) .Applications De Recherche Scientifique
Antimicrobial Properties
Isothiocyanates, including Benzoyl isothiocyanate, exhibit various biological characteristics, including antimicrobial properties . This makes them valuable in the field of medicine and health care, where they can be used to combat various microbial infections.
Anti-inflammatory Properties
Another significant application of Benzoyl isothiocyanate is its anti-inflammatory properties . This makes it a potential candidate for the treatment of various inflammatory diseases.
Anticancer Properties
Benzoyl isothiocyanate also exhibits anticancer properties . This makes it a potential therapeutic agent in the treatment of various types of cancer.
Synthetic Chemistry
In the field of synthetic chemistry, Benzoyl isothiocyanate serves as a valuable platform for versatile transformations . This makes it a key component in the synthesis of a variety of complex chemical compounds.
Synthesis of N-benzylthioureas
Benzoyl isothiocyanate can be used as a reactant to synthesize N-benzylthioureas by reacting with various amines . This has applications in the production of various pharmaceuticals and other chemical compounds.
Synthesis of N-benzyl-O-alkyl carbamates
Another application of Benzoyl isothiocyanate is in the synthesis of N-benzyl-O-alkyl carbamates by treating with long-chain alcohols . These compounds have various applications in the field of organic chemistry.
Photocatalytic H2 Production
Benzoyl isothiocyanate has been used as a precursor to design ultrathin and high-crystalline g-C3N4-based donor–acceptor conjugated copolymers for superior photocatalytic H2 production . This has significant implications in the field of renewable energy.
Biological Activity in Cruciferous Vegetables
Isothiocyanates, including Benzoyl isothiocyanate, are biologically active molecules occurring in cruciferous vegetables such as broccoli, watercress, cabbage, and cauliflower, suggested to have anti-tumor activity . This makes them a subject of interest in nutritional and dietary studies.
Mécanisme D'action
Target of Action
Benzoyl isothiocyanate (BITC) primarily targets cancer cells and various human pathogens . It has shown substantial chemopreventive activities against various human malignancies . Moreover, it has been found to be an effective antimicrobial compound against a wide range of food-borne bacteria .
Mode of Action
BITC interacts with its targets primarily through the induction of autophagy and endoplasmic reticulum (ER) stress . Autophagy is a cellular process that degrades unnecessary or dysfunctional components, allowing the orderly recycling of cellular components. On the other hand, ER stress is a cellular response to the accumulation of unfolded or misfolded proteins in the ER. BITC induces protective autophagy in human lung cancer cells through an ER stress-mediated mechanism .
Biochemical Pathways
BITC affects several biochemical pathways. It has been found to activate the ER stress response, as shown by the increased cytosolic Ca2+ level and the phosphorylation of the ER stress marker proteins PERK and eIF2α in lung cancer cells . It also downregulates the expression levels of the virulence genes hilA, hilC, and hilD in a dose-dependent manner .
Pharmacokinetics
It is known that upon hydrolyzation of glucosinolates in the gastrointestinal tract, isothiocyanates like bitc seamlessly enter the bloodstream and form associations with plasma proteins .
Result of Action
BITC inhibits the growth of human lung cancer cells both in vitro and in vivo . It also induces autophagy in these cells, which protects them against the inhibitory action of BITC . Furthermore, it has antimicrobial activity against Salmonella enterica serovar Typhimurium, affecting the integrity of the cell membrane and inducing a decrease in the intracellular ATP level and an increase in the extracellular ATP level .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
benzoyl isothiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NOS/c10-8(9-6-11)7-4-2-1-3-5-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPEKAXYCDKETEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00201257 | |
| Record name | Benzoyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00201257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzoyl isothiocyanate | |
CAS RN |
532-55-8 | |
| Record name | Benzoyl isothiocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=532-55-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532558 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoyl isothiocyanate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29259 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00201257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoyl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.765 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZOYL ISOTHIOCYANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8J7Q32B86 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Benzoyl isothiocyanate?
A1: Benzoyl isothiocyanate has the molecular formula C8H5NOS and a molecular weight of 163.20 g/mol.
Q2: What are the key spectroscopic features of Benzoyl isothiocyanate?
A2: Infrared (IR) spectroscopy reveals characteristic absorptions due to the carbonyl group (C=O) and the isothiocyanate group (N=C=S). Specifically, a study on thiourea derivatives observed C=O stretching vibrations in the range of 1533.39–1671.00 cm-1, C=S stretching vibrations between 1256.64 and 1261.73 cm-1, and C–N stretching vibrations in the range of 1144.22–1144.81 cm-1. [] Proton (1H) and carbon (13C) Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the compound's structure. [, , , , ]
Q3: What are the typical reaction pathways of Benzoyl isothiocyanate with other molecules?
A3: Benzoyl isothiocyanate readily undergoes nucleophilic addition reactions, especially with amines and hydrazines. For instance, reactions with diamines yield bisbenzoylthiourea compounds. [] These reactions often proceed through a mechanism involving the attack of the nucleophile on the electrophilic carbon atom of the isothiocyanate group (–N=C=S), followed by proton transfer and, in many cases, cyclization reactions to form heterocyclic compounds. [, , , , , ] For example, reactions with hydrazones can lead to oxatriazepinethiones. [, ]
Q4: How does Benzoyl isothiocyanate react with active methylene compounds?
A4: Benzoyl isothiocyanate reacts with active methylene reagents in the presence of a base to afford potassium salt intermediates. These intermediates can be subsequently treated with α-halocarbonyl compounds to produce a variety of heterocyclic systems, including thiophenes, thiazolines, and thienopyrimidines. The stability and cyclization pathways of these intermediates depend on both the nature of the active methylene reagent and the α-halocarbonyl compound used. []
Q5: Does Benzoyl isothiocyanate exhibit any catalytic properties?
A5: While not a catalyst itself, Benzoyl isothiocyanate serves as a building block in reactions facilitated by catalysts. For example, N-heterocyclic carbenes (NHCs) can catalyze enantioselective [2 + 2] and [2 + 2 + 2] cycloadditions involving Benzoyl isothiocyanate and ketenes, affording valuable chiral heterocycles. []
Q6: What are the primary applications of Benzoyl isothiocyanate?
A6: Benzoyl isothiocyanate finds its main application as a reagent in organic synthesis. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It is widely employed for preparing diverse heterocyclic compounds, many of which show promising biological activities, including antibacterial, antifungal, and antitumor properties. [, , , , , ]
Q7: Are there any specific examples of biologically active compounds synthesized using Benzoyl isothiocyanate?
A7: Yes, a study investigated the antiavian influenza virus activity of benzamide-based 5-aminopyrazoles and their fused heterocycles, synthesized using a route involving Benzoyl isothiocyanate. Compounds 3b, 4, 10b, 10c, 12a, 19, 21a, and 21b showed significant antiviral activity against bird flu influenza (H5N1), with viral reduction ranging from 85% to 65%. []
Q8: What is known about the material compatibility and stability of Benzoyl isothiocyanate?
A8: While specific data on material compatibility is limited, the synthetic procedures using Benzoyl isothiocyanate often employ common organic solvents like dichloromethane, acetonitrile, and dimethylformamide. [, , , ] The compound's stability under various conditions requires further investigation.
Q9: Have computational methods been used to study Benzoyl isothiocyanate?
A9: Yes, computational chemistry tools like Density Functional Theory (DFT) have been employed to understand the reaction pathways of Benzoyl isothiocyanate. [] For instance, DFT calculations provided a rationale for the selective formation of either quinazoline or benzoxazine/benzothiazine derivatives in reactions with β-(2-aminophenyl)-α,β-ynones. [] Similarly, semi-empirical INDO calculations have been used to elucidate the mechanisms of reactions between Benzoyl isothiocyanate and hydrazones. []
Q10: What is known about the structure-activity relationship (SAR) of Benzoyl isothiocyanate derivatives?
A10: SAR studies are crucial for optimizing the biological activity of compounds. Research has shown that the substituents on the benzoyl ring of Benzoyl isothiocyanate can significantly influence the antimicrobial activity of the resulting thiourea derivatives. For instance, a study on the antibacterial activities of phenethyl isothiocyanate and its derivatives against human oral pathogens demonstrated that the presence and position of chlorine substituents on the aromatic ring could affect their inhibitory potential. [] Specifically, Benzoyl isothiocyanate and benzyl isothiocyanate showed moderate inhibition against Porphyromonas asaccharolytica, P. gingivalis, and Streptococcus sobrinus at a concentration of 0.5 mg/disc. [] Further investigations into the SAR of Benzoyl isothiocyanate derivatives are essential for developing more potent and selective compounds for various applications.
Q11: Has Benzoyl isothiocyanate been used in analytical chemistry?
A11: Yes, a study explored the use of Benzoyl isothiocyanate in the modification of silica gel for the extraction of steroid hormones from water samples. [] The modified silica gel was used as a solid-phase extraction filler, and the extracted hormones were analyzed using HPLC-MS/MS. The method showed promising results for analyzing steroid hormones in wastewater and surface water. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


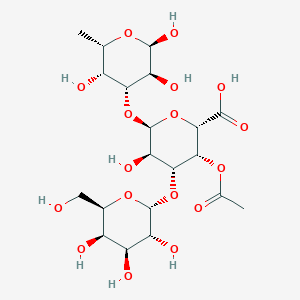
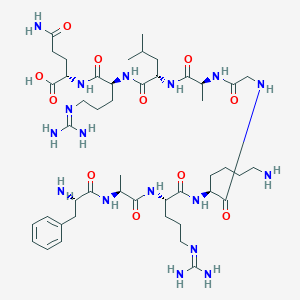
![1-[3-(Cyclopentyloxy)-4-methoxyphenyl]-4-oxocyclohexane-1-carbonitrile](/img/structure/B118793.png)
![(13S)-3-(benzyloxy)-13-methyl-6,7,8,9,11,12,13,14-octahydro-17H-cyclopenta[a]phenanthren-17-one](/img/structure/B118795.png)
